
Boc-Glu(OcHex)-OH.DCHA
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Overview
Description
Boc-Glu(OcHex)-OHDCHA, also known as N-tert-butoxycarbonyl-O5-cyclohexyl-L-glutamic acid, is a chemical compound with the molecular formula C16H27NO6The compound is known for its stability and effectiveness in minimizing side reactions during acidic and basic treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OcHex)-OH.DCHA involves the protection of the amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Boc-Glu(OcHex)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and deprotected amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Peptide Synthesis
1.1 Role in Solid-Phase Peptide Synthesis
The incorporation of Boc-Glu(OcHex)-OH.DCHA in SPPS has been reported to improve the efficiency of peptide coupling reactions. It serves as a coupling agent that enhances the solubility and reactivity of peptide fragments, leading to higher yields of the desired products. Studies have demonstrated that using this compound can significantly reduce side reactions and increase the overall purity of the synthesized peptides .
1.2 Mechanism of Action
The mechanism by which this compound enhances peptide synthesis involves its ability to stabilize reactive intermediates during the coupling process. The Boc group protects the amino group, preventing premature reactions, while the OcHex side chain contributes to solubility and steric hindrance, facilitating more selective reactions .
Applications in Biochemistry
2.1 Protein Engineering
This compound has been employed in the total chemical synthesis of proteins, such as the cancer protein NY-ESO-1. In this context, it aids in achieving better purity profiles for polypeptide fragments through optimized SPPS protocols. The incorporation of this compound allows for more efficient purification processes via high-performance liquid chromatography (HPLC) .
2.2 Interaction with Biological Targets
Research has indicated that Boc-Glu(OcHex) interacts with glutamate receptors, which are critical for synaptic transmission. This interaction suggests potential applications in neurobiology and pharmacology, particularly in developing compounds that modulate receptor activity.
Case Studies
3.1 Synthesis of Lispro Insulin
In a notable study involving the synthesis of lispro insulin, this compound was utilized to create chemically tethered mini-proinsulin precursors. The use of oxime-forming ligation techniques with this compound allowed for efficient folding and formation of disulfide bonds, resulting in biologically active insulin . This case exemplifies the compound's utility in synthesizing complex biopharmaceuticals.
3.2 Development of Cancer Vaccines
Another significant application involved using this compound in developing synthetic long peptide vaccines targeting NY-ESO-1. The compound's ability to enhance peptide coupling facilitated the creation of immunogenic peptides that could be used for therapeutic vaccines against cancer .
Mechanism of Action
The mechanism of action of Boc-Glu(OcHex)-OH.DCHA in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group serves as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The cyclohexyl ester group provides stability and minimizes side reactions during acidic and basic treatments.
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OcHex)-OH: Similar to Boc-Glu(OcHex)-OH.DCHA, this compound is used in peptide synthesis and provides stability during acidic and basic treatments.
Boc-Glu(OBzl)-OH: Another derivative of glutamic acid used in peptide synthesis with a benzyl ester group instead of a cyclohexyl ester.
Uniqueness
This compound is unique due to its cyclohexyl ester group, which provides enhanced stability and minimizes side reactions compared to other ester derivatives. This makes it particularly useful in solid-phase peptide synthesis and other applications where stability and purity are critical .
Biological Activity
Boc-Glu(OcHex)-OH.DCHA, also known as Boc-D-Glutamic acid (OcHex) dicyclohexylammonium salt, is a derivative of glutamic acid characterized by a tert-butyloxycarbonyl (Boc) protecting group and an octahydro-1H-indole-2-carboxylic acid (OcHex) moiety. This compound has garnered interest due to its potential applications in biochemical research, particularly in studying protein interactions and enzyme activities related to glutamic acid metabolism. Its molecular formula is C31H58N2O6 with a molecular weight of approximately 510.71 g/mol.
While specific biological activity data for this compound is somewhat limited, compounds with similar structures often exhibit various biological functions. The presence of the Boc group enhances the compound's stability and solubility, making it suitable for peptide synthesis and drug development. It is particularly relevant in studies of protein interactions, where it may facilitate the incorporation into larger peptide structures or other bioactive molecules.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which may provide insights into its potential biological activities. Below is a comparative table highlighting these compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Boc-D-Glu(OMe)-OH·DCHA | 76379-02-7 | 0.98 |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate | 135941-84-3 | 0.97 |
(S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 59279-60-6 | 0.96 |
This table indicates that this compound has a high similarity index with other biologically active compounds, suggesting it may possess comparable biological properties.
Applications in Research
This compound is primarily utilized in biochemical research for:
- Studying Protein Interactions : It can be used to investigate binding properties with proteins or other biomolecules.
- Enzyme Activity Analysis : The compound's role in glutamic acid metabolism makes it a valuable tool for enzyme activity studies.
- Peptide Synthesis : Its stability allows for effective incorporation into peptide sequences, facilitating the study of various biological processes.
Case Study 1: Protein Labeling Techniques
In a study focused on ligand-directed protein labeling, researchers explored methods involving similar glutamic acid derivatives. The findings demonstrated that such compounds could significantly enhance the specificity and efficiency of protein labeling techniques, which are crucial for understanding cellular mechanisms and developing therapeutic agents .
Case Study 2: Affinity-guided Catalysis
Another relevant study examined the use of affinity-guided catalysts in protein labeling. The researchers utilized derivatives akin to this compound to achieve selective interaction with target proteins. This approach has applications in drug discovery and development, highlighting the potential therapeutic roles of such compounds .
Properties
Molecular Formula |
C28H50N2O6 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H27NO6.C12H23N/c1-16(2,3)23-15(21)17-12(14(19)20)9-10-13(18)22-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-12H,4-10H2,1-3H3,(H,17,21)(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
QXKNHFZXSYWRFG-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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